An In-depth Technical Guide to Nα-Benzyloxycarbonyl-Glycyl-L-Alaninamide (Z-Gly-Ala-NH2)
An In-depth Technical Guide to Nα-Benzyloxycarbonyl-Glycyl-L-Alaninamide (Z-Gly-Ala-NH2)
Abstract
Nα-Benzyloxycarbonyl-Glycyl-L-Alaninamide, commonly abbreviated as Z-Gly-Ala-NH2, is a protected dipeptide amide of significant interest in biochemical and pharmaceutical research. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus of a glycine-alanine sequence, makes it a valuable tool for studying protease activity, a building block in synthetic peptide chemistry, and a model compound for investigating peptide structure-function relationships. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its primary applications, tailored for researchers and professionals in drug development and life sciences.
Physicochemical Profile
Z-Gly-Ala-NH2 is an organic compound composed of three key moieties: the N-terminal benzyloxycarbonyl (Z) group, a central glycyl-alanyl dipeptide core, and a C-terminal primary amide. The Z-group is a crucial feature, providing stability against many chemical conditions while allowing for facile removal via catalytic hydrogenolysis, a cornerstone of classical peptide synthesis.[1] The Gly-Ala sequence is relevant in various biological contexts, including as a recognition motif for certain enzymes.[2]
Chemical Structure and Properties
The fundamental properties of Z-Gly-Ala-NH2 are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | (S)-Benzyl (2-(2-amino-3-methyl-1-oxobutan-1-yl)amino)acetylcarbamate | N/A |
| Synonyms | Z-Gly-Ala-NH2, Cbz-Gly-L-Ala-NH2 | N/A |
| Molecular Formula | C₁₃H₁₇N₃O₄ | |
| Molecular Weight | 279.29 g/mol | |
| CAS Number | 4976-59-4 | [3] |
| Appearance | White to off-white powder/crystalline solid | |
| Melting Point | 136-139 °C | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. Limited solubility in water. | [4][5] |
Synthesis and Purification
The synthesis of Z-Gly-Ala-NH2 is typically achieved through a standard peptide coupling reaction. The process involves activating the carboxylic acid of N-benzyloxycarbonyl-glycine (Z-Gly-OH) and reacting it with the free amine of L-alaninamide (H-Ala-NH2).
Scientific Rationale
The core of this synthesis is the formation of an amide (peptide) bond. This requires careful selection of reagents to ensure a high yield and prevent side reactions, particularly racemization of the chiral alanine center.
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N-terminal Protection: Z-Gly-OH is used as the N-terminal residue. The benzyloxycarbonyl (Z or Cbz) group prevents the glycine amine from self-reacting or participating in unwanted side reactions. Its stability and predictable removal make it a classic choice in solution-phase peptide synthesis.[6]
-
Carboxyl Activation: The carboxylic acid of Z-Gly-OH must be "activated" to make it more susceptible to nucleophilic attack by the amine of alaninamide. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[7]
-
C-terminal Amide: L-alaninamide provides the nucleophilic primary amine for the coupling reaction and establishes the C-terminal amide of the final product.
Synthesis Workflow Diagram
The logical flow of the synthesis, from starting materials to the final, characterized product, is illustrated below.
Caption: General workflow for the solution-phase synthesis of Z-Gly-Ala-NH2.
Detailed Experimental Protocol
This protocol describes a representative synthesis using DCC and HOBt as coupling agents.
-
Dissolution of Z-Gly-OH: In a round-bottom flask, dissolve 1.0 equivalent of Z-Gly-OH and 1.1 equivalents of HOBt in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Activation: Add 1.1 equivalents of DCC to the cooled solution. A white precipitate of dicyclohexylurea (DCU) may begin to form. Allow the activation to proceed for 30 minutes at 0 °C.
-
Preparation of Alaninamide: In a separate flask, dissolve 1.0 equivalent of L-alaninamide hydrochloride in DMF. Neutralize the salt by adding 1.0 equivalent of a non-nucleophilic base such as triethylamine (TEA) or N-methylmorpholine (NMM), stirring at 0 °C.
-
Coupling Reaction: Add the neutralized alaninamide solution to the activated Z-Gly-OH solution dropwise at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.
-
Reaction Work-up:
-
Filter the reaction mixture to remove the precipitated DCU byproduct.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[7] This removes unreacted starting materials and acidic/basic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Z-Gly-Ala-NH2 as a white solid.[1]
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, Mass Spectrometry, and melting point analysis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the successful synthesis and purity of Z-Gly-Ala-NH2.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected chemical shifts (in δ ppm, typically in DMSO-d₆ or CDCl₃) include:
-
~7.3 ppm: Aromatic protons of the benzyl group (5H, multiplet).
-
~5.1 ppm: Methylene protons of the benzyloxy group (-CH₂-) (2H, singlet).
-
~8.0-8.5 ppm & ~7.0-7.5 ppm: Amide protons (NH), which are often broad and can exchange with D₂O.[8]
-
~4.2 ppm: Alpha-proton of the alanine residue (1H, quintet or multiplet).[9]
-
~3.7 ppm: Alpha-protons of the glycine residue (2H, doublet).[9]
-
~1.3 ppm: Methyl protons of the alanine side chain (3H, doublet).[9]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z ≈ 280.3.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational stretches include N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and prominent C=O stretching from the carbamate and two amide groups (~1700-1630 cm⁻¹).
Applications in Research and Development
The specific structure of Z-Gly-Ala-NH2 makes it a useful tool in several research areas, primarily as a substrate for proteases.
Enzyme Substrate for Protease Assays
Many proteases, particularly dipeptidyl peptidases (DPPs), recognize and cleave dipeptides from the N-terminus of polypeptide chains.[10] Z-Gly-Ala-NH2 can serve as a synthetic substrate to characterize the activity of enzymes that have a preference for Gly or Ala at the P2 and P1 positions, respectively.
The enzymatic cleavage reaction can be monitored by various methods, such as HPLC or mass spectrometry, to quantify the formation of the products (Z-Gly and alaninamide). This allows for the determination of key kinetic parameters like Kₘ and kcat for the enzyme.
Model for Investigating Biological Activity
Dipeptide repeats, including Gly-Ala repeats, are implicated in certain neurodegenerative diseases.[2] While Z-Gly-Ala-NH2 itself is a protected form, it serves as a fundamental chemical model for studying the physicochemical properties, aggregation potential, and toxicity of such dipeptide motifs.[2]
Application Workflow: Protease Cleavage Assay
The diagram below illustrates the use of Z-Gly-Ala-NH2 as a substrate in a typical protease assay.
Caption: Enzymatic cleavage of Z-Gly-Ala-NH2 by a target protease.
Protocol: In Vitro Protease Activity Assay
-
Reagent Preparation:
-
Prepare a stock solution of Z-Gly-Ala-NH2 in a suitable solvent (e.g., DMSO).
-
Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) appropriate for the enzyme being studied.
-
Prepare a stock solution of the purified protease of interest.
-
-
Assay Setup:
-
In a microplate or microcentrifuge tube, add the assay buffer.
-
Add the Z-Gly-Ala-NH2 substrate to the desired final concentration. Pre-incubate at the reaction temperature (e.g., 37 °C) for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a specific amount of the enzyme solution.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching agent, such as trifluoroacetic acid (TFA) or by heat inactivation.
-
-
Product Quantification:
-
Analyze the samples using reverse-phase HPLC (RP-HPLC). Monitor the decrease in the substrate peak area and the corresponding increase in the product peak areas over time.
-
Generate a standard curve for one of the products (e.g., Z-Glycine) to quantify the rate of product formation.
-
-
Data Analysis: Calculate the initial velocity (V₀) of the reaction from the linear phase of the product formation curve. Use this data to determine kinetic parameters.
Conclusion
Nα-Benzyloxycarbonyl-Glycyl-L-Alaninamide is a well-defined, synthetically accessible dipeptide derivative. Its utility as a research tool is rooted in the specific chemical properties conferred by the Z-protecting group and the Gly-Ala peptide sequence. From its foundational role in peptide synthesis to its application as a specific substrate in enzyme kinetics, Z-Gly-Ala-NH2 remains a valuable compound for scientists in biochemistry, medicinal chemistry, and drug discovery. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and effective use in a laboratory setting.
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